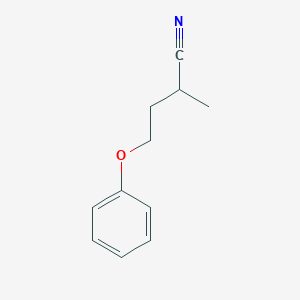
2-Methyl-4-phenoxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenoxybutanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by a nitrile group (-CN) attached to a butane chain, which is further substituted with a methyl group at the second position and a phenoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxybutanenitrile typically involves a multi-step process. One common method is the nucleophilic substitution reaction where a suitable halide precursor reacts with a phenoxy group. For instance, 2-methyl-4-chlorobutanenitrile can be reacted with phenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-4-phenoxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br) or nitric acid (HNO).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
科学的研究の応用
2-Methyl-4-phenoxybutanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-4-phenoxybutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
2-Methyl-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-Phenoxybutanenitrile: Lacks the methyl substitution at the second position.
2-Methyl-4-phenoxybutanamide: Contains an amide group instead of a nitrile.
Uniqueness
2-Methyl-4-phenoxybutanenitrile is unique due to the presence of both a nitrile and a phenoxy group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-methyl-4-phenoxybutanenitrile |
InChI |
InChI=1S/C11H13NO/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
InChIキー |
JWLCCNBLJBINGT-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


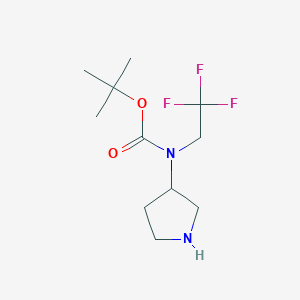
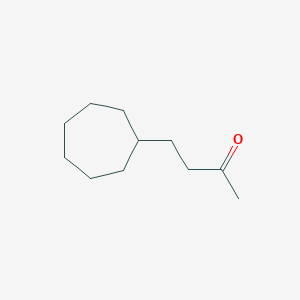

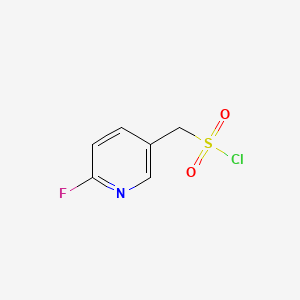
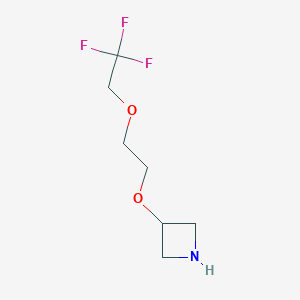



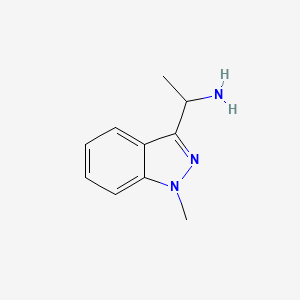
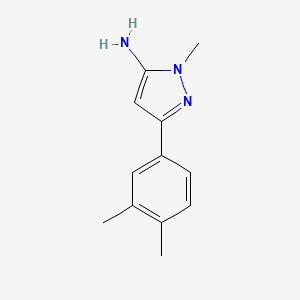
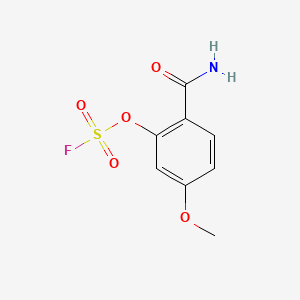
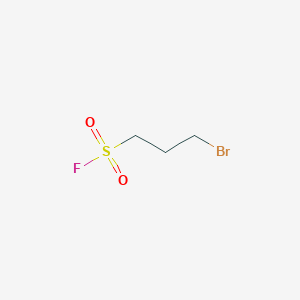

![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
